![molecular formula C13H8BrNO B11792816 7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)
7-Bromo-3-phenylbenzo[D]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-fenilbenzo[D]isoxazol es un compuesto heterocíclico que pertenece a la familia de los isoxazoles. Los isoxazoles son anillos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno en posiciones adyacentes. Estos compuestos son de gran interés debido a sus diversas actividades biológicas y posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7-Bromo-3-fenilbenzo[D]isoxazol típicamente implica la ciclización de derivados de 2-azidobenzofenona. Un método común incluye la termociclización de 2-azidobenzofenona en presencia de bromuro de hierro(II), que produce el compuesto isoxazol deseado . Las condiciones de reacción a menudo implican calentar los reactivos en un solvente adecuado como decalina a temperaturas elevadas durante varias horas .
Métodos de producción industrial: La producción industrial de 7-Bromo-3-fenilbenzo[D]isoxazol puede utilizar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, se están explorando rutas sintéticas sin metales para reducir los costos y el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones: 7-Bromo-3-fenilbenzo[D]isoxazol puede experimentar varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reacciones de oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para producir diferentes derivados.
Reacciones de cicloadición: Los derivados de isoxazol pueden participar en reacciones de cicloadición (3 + 2) con alquinos y óxidos de nitrilo.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en solventes apróticos polares como la dimetilformamida (DMF).
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de isoxazol funcionalizados, mientras que las reacciones de oxidación y reducción pueden producir diferentes formas oxidadas o reducidas del compuesto .
Aplicaciones Científicas De Investigación
7-Bromo-3-fenilbenzo[D]isoxazol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus propiedades anticancerígenas, antimicrobianas y antiinflamatorias
Industria: Utilizado en el desarrollo de nuevos materiales y sensores químicos.
Mecanismo De Acción
El mecanismo de acción de 7-Bromo-3-fenilbenzo[D]isoxazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas o modular receptores asociados con respuestas inflamatorias .
Compuestos similares:
3-Fenilisoxazol: Carece del átomo de bromo, lo que da como resultado una reactividad y actividad biológica diferentes.
3-Cloro-isoxazol: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a variaciones en las propiedades químicas y aplicaciones.
3-Hidroxiisoxazol: Contiene un grupo hidroxilo, que altera significativamente su comportamiento químico y efectos biológicos.
Singularidad: 7-Bromo-3-fenilbenzo[D]isoxazol es único debido a la presencia del átomo de bromo, que puede influir en su reactividad e interacciones con objetivos biológicos. La estructura específica de este compuesto permite aplicaciones únicas en química medicinal y ciencia de materiales .
Comparación Con Compuestos Similares
3-Phenylisoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Chloroisoxazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
3-Hydroxyisoxazole: Contains a hydroxyl group, which significantly alters its chemical behavior and biological effects.
Uniqueness: 7-Bromo-3-phenylbenzo[D]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This compound’s specific structure allows for unique applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C13H8BrNO |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
7-bromo-3-phenyl-1,2-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-11-8-4-7-10-12(15-16-13(10)11)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
GOBAOTYQUGSKFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC3=C2C=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


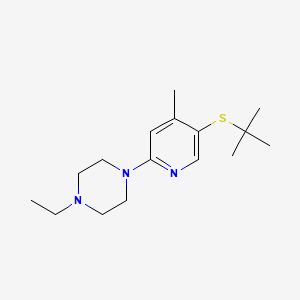
![2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11792740.png)
![2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792769.png)
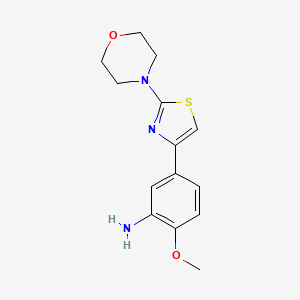
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B11792786.png)
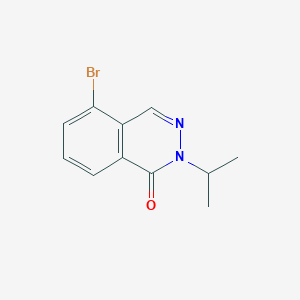

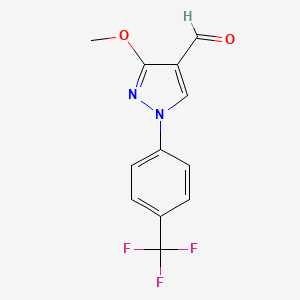
![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)

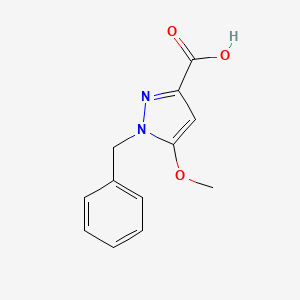
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)
